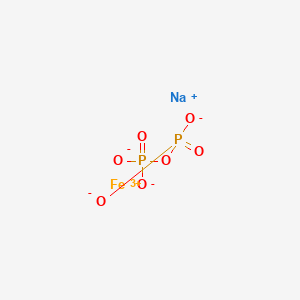

焦磷酸铁钠

描述

Ferric Sodium Pyrophosphate is an iron replacement product . It is used to treat iron deficiency in people with chronic kidney disease who are on dialysis . It is also used as a nutrient supplement and can be prepared by reacting sodium pyrophosphate with ferric citrate .

Synthesis Analysis

Ferric pyrophosphate can be prepared by adding sodium pyrophosphate solution to ferric chloride solution . The reaction is as follows: 2Fe2(SO4)3 + 3Na4P2O7 = Fe4(P2O7)3 + 6Na2SO4 .Molecular Structure Analysis

The molecular formula of Ferric Sodium Pyrophosphate is FeNaO7P2 . Its average mass is 252.778 Da and its monoisotopic mass is 252.836639 Da .Chemical Reactions Analysis

Ferric pyrophosphate is based on the strong complex formation between ferric ions and pyrophosphate . The capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules makes it a very suitable compound for parenteral administration, iron delivery into circulation, and incorporation into hemoglobin .Physical And Chemical Properties Analysis

Ferric Sodium Pyrophosphate is a noncolloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety . It is a tan or yellowish white odorless powder . It is insoluble in water and soluble in mineral acids .科学研究应用

食品和饮料强化

焦磷酸铁广泛用于矿物质强化,特别是在食品中。其胶体形式作为食品添加剂(尤其是在强化铁产品中)使用备受关注。Rossi、Velikov 和 Philipse (2014) 合成了胶体三价铁焦磷酸盐颗粒,突出了它们的稳定胶体、纳米尺寸和独特的白色,这在含铁胶体中并不常见。这些特性使其在食品和饮料行业中特别有用,因为它可以提高各种产品的营养价值,而不会影响其外观或味道 (Rossi, Velikov, & Philipse, 2014)。

Tian、Blanco、Smoukov、Velev 和 Velikov (2016) 研究了焦磷酸铁及其与可溶性焦磷酸盐混合物的溶解行为,揭示了其在强化食品、饮料和营养保健品中提高铁生物利用度的潜力。他们发现,由于 Fe(III) 与焦磷酸盐离子形成可溶性络合物,焦磷酸铁的溶解度在焦磷酸盐离子存在下显着增加,特别是在 pH 值为 5-8.5 的范围内 (Tian 等,2016)。

Fidler、Walczyk、Davidsson、Zeder、Sakaguchi、Juneja 和 Hurrell (2004) 比较了微粉化、可分散焦磷酸铁与硫酸亚铁在不同食物基质中的铁吸收率。他们的研究表明,微粉化、可分散焦磷酸铁在成年人中的吸收率与硫酸亚铁一样高,表明其在食品强化中的有效潜力 (Fidler 等,2004)。

铁的生物利用度和预防贫血

Srinivasu、Mitra、Muralidharan、Srivastava、Pinto、Thankachan、Suresh、Shet、Rao、Ravikumar、Thomas、Kurpad 和 Mandal (2015) 探讨了焦磷酸铁纳米颗粒作为食品强化剂在预防缺铁性贫血中的功效。他们的研究发现,纳米焦磷酸铁具有较高的相对生物利用度,表明其作为一种有前途的食品强化剂在对抗缺铁性贫血中具有潜力 (Srinivasu 等,2015)。

材料性能的增强

Hu、Hu、Song 和 Lu (2012) 研究了焦磷酸铁对棉织物热降解的影响。他们发现,焦磷酸铁提高了材料的热稳定性,并影响了碳的结构组织水平和炭的石墨化程度。这表明其在增强各种材料的耐火性和热稳定性方面具有潜在应用 (Hu, Hu, Song, & Lu, 2012)。

电池技术

Jung、Lim、Kim 和 Kim (2014) 探讨了焦磷酸铁基化合物(特别是 Na2FeP2O7)作为水系钠离子电池正极材料的用途。他们的研究突出了 Na2FeP2O7 在水系电解质中的高倍率能力和良好的循环稳定性,表明其在开发低成本和安全的电池系统方面具有潜力 (Jung, Lim, Kim, & Kim, 2014)。

未来方向

属性

IUPAC Name |

sodium;iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQGIDJIEPIQBD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905512 | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in hydrochloric acid; insoluble in water | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1.4-1.6 | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ferric sodium pyrophosphate | |

Color/Form |

White powder | |

CAS RN |

10045-87-1, 10213-96-4 | |

| Record name | Iron sodium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sodium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)